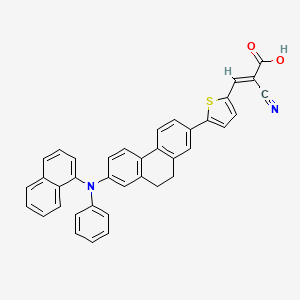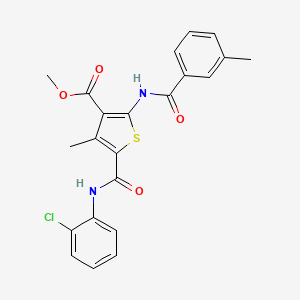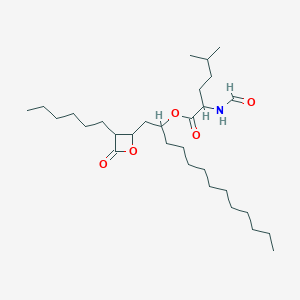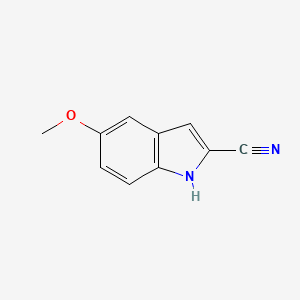
(Z)-5-hydroxyhept-4-en-3-one;zirconium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-5-hydroxyhept-4-en-3-one;zirconium is a compound that combines an organic molecule, (Z)-5-hydroxyhept-4-en-3-one, with the metal zirconium
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-hydroxyhept-4-en-3-one typically involves the aldol condensation of suitable aldehydes and ketones under basic conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at room temperature or slightly elevated temperatures.
For the incorporation of zirconium, the organic molecule can be reacted with zirconium compounds such as zirconium tetrachloride (ZrCl4) or zirconium alkoxides. The reaction conditions for this step may involve the use of solvents like tetrahydrofuran (THF) or toluene, and the reaction is typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of (Z)-5-hydroxyhept-4-en-3-one;zirconium may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The industrial methods also focus on minimizing waste and optimizing the use of raw materials.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-5-hydroxyhept-4-en-3-one;zirconium undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The double bond in the heptenone moiety can be reduced to a single bond using hydrogenation catalysts like palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in ether.
Major Products
Oxidation: Formation of 5-oxohept-4-en-3-one or 5-carboxyhept-4-en-3-one.
Reduction: Formation of 5-hydroxyheptan-3-one.
Substitution: Formation of 5-chlorohept-4-en-3-one or 5-bromohept-4-en-3-one.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-5-hydroxyhept-4-en-3-one;zirconium is used as a precursor for the synthesis of complex organic molecules. Its unique structure allows for the formation of various derivatives through chemical modifications.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industrial applications, this compound is used in the development of advanced materials. Its incorporation into polymers and composites enhances their mechanical and thermal properties.
Mecanismo De Acción
The mechanism of action of (Z)-5-hydroxyhept-4-en-3-one;zirconium involves its interaction with specific molecular targets. The hydroxyl group and the double bond in the heptenone moiety allow for hydrogen bonding and π-π interactions with target molecules. The zirconium component may facilitate coordination with metal-binding sites in enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-5-hydroxyhept-4-en-3-one: The organic component without zirconium.
Zirconium tetrachloride: A common zirconium compound used in various chemical reactions.
5-hydroxyhept-4-en-3-one: The non-isomeric form of the organic component.
Uniqueness
The uniqueness of (Z)-5-hydroxyhept-4-en-3-one;zirconium lies in its combination of organic and inorganic components. This hybrid structure imparts unique chemical and physical properties that are not observed in the individual components. The presence of zirconium enhances the compound’s stability and reactivity, making it a valuable material for various applications.
Propiedades
Fórmula molecular |
C28H48O8Zr |
|---|---|
Peso molecular |
603.9 g/mol |
Nombre IUPAC |
(Z)-5-hydroxyhept-4-en-3-one;zirconium |
InChI |
InChI=1S/4C7H12O2.Zr/c4*1-3-6(8)5-7(9)4-2;/h4*5,8H,3-4H2,1-2H3;/b4*6-5-; |
Clave InChI |
NOJOYXPRKMCQQR-ZFELYGPVSA-N |
SMILES isomérico |
CC/C(=C/C(=O)CC)/O.CC/C(=C/C(=O)CC)/O.CC/C(=C/C(=O)CC)/O.CC/C(=C/C(=O)CC)/O.[Zr] |
SMILES canónico |
CCC(=CC(=O)CC)O.CCC(=CC(=O)CC)O.CCC(=CC(=O)CC)O.CCC(=CC(=O)CC)O.[Zr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Oxazole, 2-chloro-5-[4-(difluoromethoxy)phenyl]-](/img/structure/B12064306.png)







![4-[(3aR,8aR)-Tetrahydro-2,2-dimethyl-4,4,8,8-tetraphenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]morpholine](/img/structure/B12064342.png)

![(R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B12064349.png)


